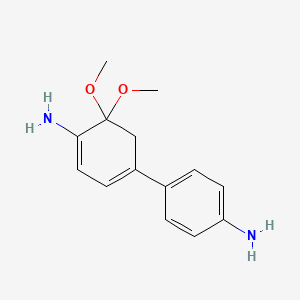

3,3-Dimethoxy-4,4'-biphenyldiamine

Description

Historical Context and Evolution of Academic Inquiry into Biphenyl (B1667301) Diamines

The study of biphenyl diamines is intrinsically linked to the development of synthetic dyes in the 19th century. The parent compound, benzidine (B372746) ([1,1'-biphenyl]-4,4'-diamine), was a cornerstone in the production of a wide array of azo dyes. wikipedia.org These dyes were valued for their strong colors and ability to directly dye cotton without the need for a mordant. The conversion of benzidine to a bis(diazonium) salt, which could then be coupled with various naphthol and amine derivatives, was a key chemical transformation that led to the production of popular dyes like Congo red. wikipedia.org

Academic inquiry into biphenyl diamines during this period was largely driven by the desire to understand and optimize dye synthesis. Researchers explored the synthesis of various benzidine derivatives to expand the palette of available colors and improve the properties of the dyes. wikipedia.org Among these derivatives was 3,3'-dimethoxybenzidine, which offered a route to a different range of hues. wikipedia.org

Over time, as the understanding of chemical toxicology grew, concerns about the carcinogenic nature of benzidine and some of its derivatives led to a significant shift in research focus. wikipedia.org This prompted investigations into safer alternatives and new applications for these compounds beyond the dye industry. The academic inquiry evolved from a primary focus on coloration to exploring the potential of biphenyl diamines as monomers in polymer chemistry and as building blocks in materials science. This transition marked a new era of research, where the structural and reactive properties of these molecules were harnessed for creating novel materials with advanced functionalities.

Scope and Significance of 3,3-Dimethoxy-4,4'-biphenyldiamine in Contemporary Chemical Science

In modern chemical science, this compound has carved out a niche as a valuable intermediate and monomer. Its primary significance lies in its role as a precursor for the synthesis of dyes and pigments. epa.gov However, its utility has expanded considerably into the realm of polymer chemistry.

The compound is a key component in the production of certain polyurethanes and high-performance polyimides. kashanu.ac.irnih.gov Aromatic polyimides derived from diamines like this compound are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the electronics and aerospace industries. nih.govresearchgate.net The presence of the methoxy (B1213986) groups can influence the solubility and processing characteristics of the resulting polymers. researchgate.net

Furthermore, this compound is used to synthesize 3,3'-dimethoxybenzidine-4,4'-diisocyanate, a monomer used in the production of specialized polymers and adhesives. nih.gov Research has also explored its use in creating novel polymer nanocomposites by blending it with polymers like polyvinyl alcohol and chitosan (B1678972) and then incorporating nano-silica, leading to materials with potential antibacterial properties. kashanu.ac.ir The reactivity of its amino groups also makes it a useful starting material for synthesizing other complex organic molecules and ligands for coordination chemistry.

Structural Framework and Its Fundamental Role in Chemical Transformations

The chemical behavior and utility of this compound are dictated by its distinct structural framework. The molecule consists of a biphenyl backbone, which provides rigidity and planarity. Attached to this backbone are two amino (-NH₂) groups at the 4 and 4' positions and two methoxy (-OCH₃) groups at the 3 and 3' positions. evitachem.com

The amino groups are the primary sites of reactivity, behaving as nucleophiles and bases. They can readily undergo diazotization in the presence of nitrous acid to form highly reactive diazonium salts. evitachem.com These salts are versatile intermediates for the synthesis of a wide range of compounds, most notably azo dyes, through coupling reactions with activated aromatic compounds. evitachem.com

The amino groups can also be acylated to form amides, a key reaction in the synthesis of polyamides and polyimides. kashanu.ac.ir For instance, polycondensation with dicarboxylic acids or their derivatives leads to the formation of polyamides. kashanu.ac.ir Similarly, reaction with dianhydrides produces poly(amic acid)s, which can then be thermally or chemically cyclized to form polyimides. nih.gov The presence of the electron-donating methoxy groups can influence the reactivity of the aromatic rings and the properties of the resulting polymers. researchgate.net

The molecule's structure also allows for oxidation reactions at the amino groups, which can lead to the formation of colored quinone-imine or azo compounds. evitachem.com This reactivity is fundamental to its use in certain analytical tests and dyeing processes.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Appearance | Colorless to light brown crystalline powder |

| Melting Point | 135-139 °C |

Spectroscopic Data of this compound

| Spectroscopy | Data |

|---|---|

| ¹H NMR (predicted) | Chemical shifts related to aromatic and methoxy protons. |

| ¹³C NMR (predicted) | Signals corresponding to the aromatic carbons and the methoxy carbons. |

Key Chemical Transformations of this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Diazotization | NaNO₂, HCl | Bis(diazonium) salt |

| Acylation | Acid chlorides, Anhydrides | Amides, Polyamides, Polyimides |

| Oxidation | Oxidizing agents | Azo compounds, Quinones |

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

4-(4-aminophenyl)-6,6-dimethoxycyclohexa-1,3-dien-1-amine |

InChI |

InChI=1S/C14H18N2O2/c1-17-14(18-2)9-11(5-8-13(14)16)10-3-6-12(15)7-4-10/h3-8H,9,15-16H2,1-2H3 |

InChI Key |

GUMTZPGHTZFTOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC(=CC=C1N)C2=CC=C(C=C2)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethoxy 4,4 Biphenyldiamine and Its Analogues

Classical Synthetic Routes for Substituted Biphenyl (B1667301) Diamines

The foundational methods for constructing substituted biphenyl diamines like 3,3'-Dimethoxy-4,4'-biphenyldiamine have traditionally relied on multi-step processes, including rearrangements, reductions, and metal-mediated couplings.

Reductive Benzidine (B372746) Rearrangement Pathways from Nitrobenzene Derivatives

The benzidine rearrangement is a classic acid-catalyzed intramolecular reaction of N,N'-diarylhydrazines that has been a cornerstone in the synthesis of benzidine derivatives for over 150 years. researchgate.net This pathway is integral to producing the core biphenyl structure from simpler nitroaromatic precursors.

Catalytic Hydrogenation of Nitro-Substituted Precursors

A more direct and widely used classical method involves the catalytic hydrogenation of a pre-formed dinitro-biphenyl compound. evitachem.com This approach avoids the rearrangement step and typically offers higher yields and purity. The key starting material for this synthesis is 3,3'-dimethoxy-4,4'-dinitrobiphenyl.

The reduction of the nitro groups to amines is commonly achieved using various reducing systems. These include metal catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) in the presence of hydrogen gas, often under pressure. evitachem.comgoogle.com Alternative reducing agents such as iron powder or hydrazine (B178648) hydrate (B1144303) with a catalyst can also be employed, typically at elevated temperatures ranging from 70 °C to 150 °C. evitachem.com A patent for a related compound, 4,4'-bis(3-aminophenoxy)biphenyl, details a process of catalytic hydrogenation over a Pd/C or Ru/C catalyst at a pressure of 0.5-5 MPa and a temperature of 25-100 °C, achieving yields over 90% and high purity. google.com This method effectively reduces the nitro groups while preserving the core biphenyl structure.

| Method | Precursor | Reagents/Catalyst | Conditions | Product | Reference |

| Catalytic Hydrogenation | 3,3'-Dinitro-4,4'-dimethoxybiphenyl | Iron powder or Pd/C with hydrazine hydrate | 70 °C to 150 °C | 3,3'-Dimethoxy-4,4'-biphenyldiamine | evitachem.com |

| Catalytic Hydrogenation | 4,4'-bis(3-nitrophenoxy)biphenyl | Pd/C or Ru/C, H₂ | 25-100 °C, 0.5-5 MPa | 4,4'-bis(3-aminophenoxy)biphenyl | google.com |

Coupling Reactions for Biphenyl Core Formation

The formation of the central carbon-carbon bond of the biphenyl system is a critical step that can be achieved through several classical coupling reactions, most notably the Ullmann and Suzuki reactions.

The Ullmann reaction , discovered in the early 20th century, traditionally involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.orgrsc.org This method requires high temperatures, often using copper powder to couple an aryl iodide like 1-iodo-2-nitrobenzene (B31338) to form the corresponding dinitrobiphenyl, which can then be reduced. rsc.org The mechanism involves the formation of an organocopper intermediate, oxidative addition, and subsequent reductive elimination. organic-chemistry.org

The Suzuki-Miyaura coupling reaction represents a more versatile and widely used method for C-C bond formation. libretexts.org It involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a base. rsc.orglibretexts.org For instance, 2-methoxyphenyl bromide can be coupled with 2-methoxyphenylboronic acid using a palladium catalyst to produce 2,2'-dimethoxybiphenyl. nih.gov This reaction is highly valued for its tolerance of a wide range of functional groups and its generally high yields. rsc.org

| Coupling Reaction | Catalyst System | Reactants | Key Features | Reference |

| Ullmann Coupling | Copper powder or Cu(I) salts | Aryl Halides | Forms symmetric biaryls; often requires high temperatures. | organic-chemistry.orgrsc.org |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl Halide/Triflate + Aryl Boronic Acid/Ester | Highly versatile for C-C bond formation; tolerant of many functional groups. | libretexts.orgnih.gov |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing aromatic diamines.

Development of Efficient Catalytic Systems for Production

Modern synthetic routes often rely on sophisticated catalyst systems that enable reactions under milder conditions with greater efficiency and scope. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org While often used to form the C-N bond directly on an existing biphenyl core, its development has driven significant innovation in catalyst design.

The evolution of this reaction has led to several generations of catalyst systems. wikipedia.org A key breakthrough was the development of bulky, electron-rich phosphine (B1218219) ligands by the Buchwald group (e.g., XPhos, SPhos, BrettPhos) and mechanistic insights from the Hartwig group. youtube.com These advanced ligands stabilize the palladium catalyst, enhance the rates of oxidative addition and reductive elimination, and allow for the coupling of a vast array of aryl halides with amines under mild conditions. wikipedia.orgyoutube.com This has replaced harsher classical methods and significantly expanded the toolkit for synthesizing complex amines. wikipedia.org Similarly, innovations in catalysts for Ullmann and Suzuki couplings, such as the use of specific ligands like N,N-dimethylglycine for copper organic-chemistry.org or the development of stable palladacycles, have improved the efficiency and practicality of these foundational reactions. libretexts.org

| Catalytic Reaction | Catalyst/Ligand Examples | Contribution to Synthesis | Reference |

| Buchwald-Hartwig Amination | Pd catalysts with bulky phosphine ligands (XPhos, SPhos) | Efficient C-N bond formation under mild conditions; broad substrate scope. | wikipedia.orgyoutube.com |

| Ullmann-Type Coupling | CuI with N,N-dimethylglycine | Allows C-O and C-N coupling at lower temperatures than classical Ullmann. | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladacycles, Pd-loaded chiral silica (B1680970) | Provides stable, reusable, and sometimes stereoselective catalysts. | libretexts.orgnih.gov |

Application of Green Chemistry Principles in Diamine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of chemicals like 3,3'-Dimethoxy-4,4'-biphenyldiamine. Key strategies include the use of safer solvents, minimizing energy consumption, and improving atom economy.

One significant trend is the replacement of hazardous volatile organic compounds (VOCs) with greener solvents. For example, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being used as eco-friendly alternatives in industrial processes. mdpi.com A patent for a related diamine specifically mentions the use of 2-methyltetrahydrofuran during catalytic hydrogenation to simplify post-reaction workup and reduce solvent consumption. google.com

Another green approach is the development of solvent-free reactions. A reported Ullmann coupling to produce 2,2'-dinitrobiphenyl (B165474) was successfully performed by simply heating the reactants without any solvent, demonstrating a significant reduction in chemical waste. rsc.org Furthermore, the use of alternative energy sources, such as microwave irradiation or ultrasound, can dramatically reduce reaction times and energy usage compared to conventional heating. researchgate.net The use of CO₂ as a temporary, traceless, and green protecting group for amines represents an innovative strategy to improve atom economy and selectivity in subsequent reactions involving diamines. rsc.org

Strategies for Purity Control and Regioselectivity in Laboratory and Pilot-Scale Synthesis

The successful synthesis of 3,3'-Dimethoxy-4,4'-biphenyldiamine, both in laboratory and pilot-plant settings, is critically dependent on stringent control over product purity and the regioselectivity of the synthetic route. The primary synthetic pathway to this compound involves the nitration of a substituted biphenyl precursor followed by the reduction of the resulting dinitro compound. Each of these steps presents unique challenges in controlling the formation of isomers and other impurities.

Regioselectivity in the Nitration of Biphenyl Derivatives

The key to a high-yield synthesis of 3,3'-Dimethoxy-4,4'-biphenyldiamine lies in the regioselective dinitration of a suitable precursor. The directing effects of the substituents on the biphenyl ring play a crucial role in determining the position of the incoming nitro groups. For instance, in the nitration of biphenyl derivatives, the ratio of resulting regioisomers is highly dependent on reaction conditions and the nature of the substituents already present on the aromatic rings. iaea.org

Activating groups, such as methoxy (B1213986) groups, are generally ortho-, para-directing. libretexts.org This means that in a precursor like 2,2'-dimethoxybiphenyl, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the methoxy groups. The steric hindrance between the two phenyl rings can also influence the final isomer distribution.

To achieve the desired 3,3'-dinitro-4,4'-dimethoxybiphenyl, careful optimization of reaction conditions is necessary. This can include the choice of nitrating agent, reaction temperature, and the use of specific catalysts. The regioselectivity can be influenced by factors such as the concentration of the acid and the presence of other reagents. koreascience.kr

Table 1: Illustrative Influence of Reaction Conditions on Regioselectivity in Biphenyl Nitration

| Nitrating Agent | Temperature (°C) | Solvent | Predominant Isomer(s) |

| HNO₃/H₂SO₄ | 0-10 | Acetic Anhydride (B1165640) | Mixture of ortho and para isomers |

| N₂O₅ | -20 | Dichloromethane | Increased para-selectivity |

| Acetyl Nitrate | 25 | Acetic Anhydride | Varies with substrate |

This table is illustrative and the specific outcomes would depend on the exact biphenyl substrate.

In a pilot-plant setting, maintaining precise temperature control and efficient mixing is crucial to ensure consistent regioselectivity and to minimize the formation of undesired isomers that can be difficult to separate in later stages.

Purity Control during the Reduction of Dinitroaromatics

The reduction of the dinitro precursor to 3,3'-Dimethoxy-4,4'-biphenyldiamine is another critical step where impurities can be introduced. Common reducing agents include metal catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas or hydrazine) or metal powders like iron in an acidic medium.

Incomplete reduction can lead to the presence of nitro-amino intermediates, while over-reduction or side reactions can result in the formation of other byproducts. The choice of catalyst and reaction conditions can significantly impact the purity of the final product. For instance, the activity and selectivity of the catalyst are paramount.

On a pilot scale, the efficient removal of the catalyst after the reaction is complete is a key consideration to prevent contamination of the final product. Filtration is a common method, and the choice of filter medium and operating conditions will depend on the particle size and nature of the catalyst.

Purification Strategies

A multi-step purification strategy is often necessary to achieve high-purity 3,3'-Dimethoxy-4,4'-biphenyldiamine.

Crystallization and Recrystallization

Crystallization is a fundamental technique for purifying solid organic compounds. esisresearch.orguct.ac.zalibretexts.org The selection of an appropriate solvent or solvent system is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. esisresearch.orguct.ac.za

For laboratory-scale purification, techniques like slow evaporation, solvent layering, and vapor diffusion can be employed to obtain high-quality crystals. unifr.ch In a pilot-plant setting, crystallization is typically carried out in large, jacketed reactors with controlled cooling profiles to ensure consistent crystal size and purity. The process of recrystallization, where the crystallized solid is redissolved and crystallized again, can be repeated until the desired purity is achieved, as determined by monitoring the melting point or by chromatographic analysis. esisresearch.orguct.ac.zaillinois.edu

Chromatographic Techniques

When crystallization alone is insufficient to remove closely related impurities, such as regioisomers, chromatographic methods are employed.

Flash Column Chromatography: This technique is widely used in laboratory settings for the purification of organic compounds. biotage.combiotage.com For aromatic amines, which are basic, standard silica gel (an acidic stationary phase) can lead to poor separation and product degradation. biotage.com To overcome this, several strategies can be employed:

Addition of a competing amine: Adding a small amount of a volatile amine like triethylamine (B128534) to the mobile phase can neutralize the acidic sites on the silica gel, improving the elution profile of the basic amine product. biotage.combiotage.com

Use of alternative stationary phases: Amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase to avoid the strong interaction with the basic product. biotage.combiotage.com

Reversed-phase chromatography: In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. Adjusting the pH of the mobile phase to an alkaline value can increase the retention of the basic amine, allowing for better separation. biotage.comnih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or small-scale production, preparative HPLC is the method of choice. It offers high resolution for separating closely related isomers. nih.gov

Extraction and Washing

Liquid-liquid extraction is a fundamental work-up procedure to separate the product from reaction mixtures and to remove certain impurities. nih.gov For aromatic amines, extraction into an acidic aqueous solution can be used to separate them from non-basic impurities. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. Washing the organic layer containing the product with brine or water can remove residual water-soluble impurities.

Table 2: Comparison of Purification Techniques for 3,3'-Dimethoxy-4,4'-biphenyldiamine

| Technique | Scale | Advantages | Disadvantages |

| Recrystallization | Lab & Pilot | Cost-effective, scalable, can yield high purity. uct.ac.zaillinois.edu | May not be effective for removing isomers with similar solubility; potential for product loss in the mother liquor. libretexts.org |

| Flash Chromatography | Lab | Good for removing a wide range of impurities; versatile. biotage.com | Can be costly on a large scale; solvent consumption. |

| Preparative HPLC | Lab | Excellent for separating isomers and achieving very high purity. nih.gov | Expensive, not suitable for large-scale production. |

| Distillation | Pilot | Can be effective for removing volatile or non-volatile impurities from the crude amine product mixture after phase separation. google.com | Requires the compound to be thermally stable; may not separate isomers with close boiling points. |

| Magnetic Solid Phase Extraction (MSPE) | Lab (Emerging) | High selectivity and enrichment of aromatic amines from complex matrices. nih.gov | Primarily an analytical technique at present. |

By employing a combination of these strategies, it is possible to control the formation of isomers during synthesis and to effectively purify 3,3'-Dimethoxy-4,4'-biphenyldiamine to a high degree of purity, suitable for its intended applications, at both laboratory and pilot scales.

Chemical Reactivity and Advanced Derivatization of 3,3 Dimethoxy 4,4 Biphenyldiamine

Amine-Functional Group Reactivity and Transformations

The primary amine groups are the most reactive sites in 3,3'-Dimethoxy-4,4'-biphenyldiamine, readily participating in a variety of reactions.

Condensation Reactions for Schiff Base Formation

The condensation of primary amines with aldehydes or ketones is a fundamental method for the synthesis of Schiff bases, which contain an imine or azomethine group (–C=N–). nih.govresearchgate.net This reaction is typically catalyzed by acids or bases and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.net

The reaction of 3,3'-Dimethoxy-4,4'-biphenyldiamine with aromatic aldehydes can yield bis-Schiff bases. For instance, its condensation with two equivalents of an appropriate aromatic aldehyde would lead to the formation of a symmetrical bis-Schiff base.

A related derivative, 3,3'-Dimethoxy-N(4),N(4')-bis-(4-methoxy-benzylidene)-biphenyl-4,4'-diamine, is a known Schiff base derived from 3,3'-Dimethoxy-4,4'-biphenyldiamine. sigmaaldrich.com The synthesis of new Schiff bases can also be achieved through microwave irradiation, which offers advantages in terms of reaction time and yield. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Catalyst |

| 3,3'-Dimethoxy-4,4'-biphenyldiamine | Aromatic Aldehyde | Bis-Schiff Base | Acid or Base |

| (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Aromatic Aldehydes | Schiff Bases | Glacial Acetic Acid |

Acylation and Sulfonylation of Amine Functionalities

The amine groups of 3,3'-Dimethoxy-4,4'-biphenyldiamine can be readily acylated or sulfonylated. Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. These reactions are important for protecting the amine groups or for introducing new functional groups to modify the molecule's properties.

The use of catalysts such as zinc perchlorate (B79767) hexahydrate has been shown to be effective for the acylation of alcohols with anhydrides and could potentially be applied to the acylation of amines. researchgate.net

Diazotization and Coupling Reactions for Azo Chromophore Synthesis

Aromatic primary amines are precursors for the synthesis of azo compounds through diazotization followed by a coupling reaction. wikipedia.orgyoutube.com Diazotization involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures to form a diazonium salt. evitachem.comslideshare.netmdpi.com This diazonium salt is a highly reactive electrophile. wikipedia.org

The resulting diazonium salt of 3,3'-Dimethoxy-4,4'-biphenyldiamine can then undergo an azo coupling reaction with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.orgslideshare.netorganic-chemistry.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner. wikipedia.org The extended conjugation created by the azo bridge (–N=N–) results in brightly colored compounds, which are the basis for many azo dyes. wikipedia.orgyoutube.com

| Reaction Step | Reagents | Intermediate/Product | Key Features |

| Diazotization | 3,3'-Dimethoxy-4,4'-biphenyldiamine, NaNO₂, HCl | Tetrazonium salt | Reaction is carried out at low temperatures. mdpi.com |

| Azo Coupling | Tetrazonium salt, Activated Aromatic Compound | Azo Dye | The coupling partner is typically electron-rich. youtube.com |

Aromatic Ring Reactivity and Substitutions

The biphenyl (B1667301) core of 3,3'-Dimethoxy-4,4'-biphenyldiamine is also susceptible to chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns on the Biphenyl Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.gov In the case of 3,3'-Dimethoxy-4,4'-biphenyldiamine, the existing substituents—the amine and methoxy (B1213986) groups—are both activating and ortho-, para-directing. minia.edu.egyoutube.com This means that incoming electrophiles will preferentially substitute at positions ortho or para to these groups.

Given the substitution pattern of the parent molecule, the positions ortho to the amine groups (positions 5 and 5') and ortho to the methoxy groups (positions 2 and 2') are the most likely sites for electrophilic attack. However, steric hindrance from the existing substituents can influence the regioselectivity of the reaction. nih.gov Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg

Oxidation and Other Redox Pathways

The amine groups of 3,3'-Dimethoxy-4,4'-biphenyldiamine can be oxidized to form various products, including azo compounds or quinones. evitachem.com The biphenyl system itself can also undergo oxidation, although this typically requires stronger oxidizing agents. The specific products formed will depend on the oxidant used and the reaction conditions.

Formation of Coordination Complexes and Ligand Design Strategies

The primary amino groups of 3,3'-Dimethoxy-4,4'-biphenyldiamine are Lewis basic sites capable of coordinating to metal ions. However, direct coordination often leads to simple complexes. More sophisticated ligand design strategies are employed to create multidentate ligands with specific coordination geometries and electronic properties.

A prevalent strategy involves the initial conversion of the diamine into a larger, more complex ligand, most commonly a Schiff base. Schiff bases are formed through the condensation reaction of the primary amine groups with an aldehyde or ketone. This reaction creates a new compound containing an imine or azomethine group (-C=N-), which is an excellent coordination site. scirp.org The resulting Schiff base ligand, now with multiple donor atoms, can chelate metal ions, forming stable complexes. For instance, a similar diamine, benzidine (B372746), has been used to create Schiff base ligands by reacting it with aldehydes like 2-methoxybenzylidene. The resulting tetradentate ligand coordinates with metal ions such as Cr(III) and Fe(II) through the nitrogen atoms of the two azomethine groups. scirp.org This approach allows for the synthesis of binuclear or polynuclear metal complexes with tailored geometries, such as octahedral or tetrahedral, depending on the metal ion. researchgate.net The electronic properties of the aldehyde or ketone used can fine-tune the properties of the final metal complex. nih.govias.ac.inmdpi.com

Another context in which 3,3'-Dimethoxy-4,4'-biphenyldiamine participates in complex formation is within biological systems. It is known to interact with enzymes like horseradish peroxidase, where it acts as a substrate. During the enzymatic oxidation, evidence points to the formation of a transient enzyme-substrate radical complex as an intermediate in the catalytic cycle. nih.gov This interaction, while not traditional inorganic coordination chemistry, represents a form of complex formation where the molecule is bound within the active site of a metalloenzyme.

Oligomerization and Polymerization Mechanisms Utilizing 3,3-Dimethoxy-4,4'-biphenyldiamine as Monomer

The presence of two reactive amine groups at opposite ends of the molecule makes 3,3'-Dimethoxy-4,4'-biphenyldiamine an ideal A-A type monomer for synthesizing a variety of polymers. Both polycondensation and, via an intermediate, chain-growth polymerization mechanisms are utilized to create polymers with this diamine incorporated into their backbones.

Polycondensation is a primary route for polymerizing 3,3'-Dimethoxy-4,4'-biphenyldiamine. In this process, the diamine monomer reacts with a B-B type monomer, typically a dicarboxylic acid or its derivative, to form a larger polymer chain with the concurrent elimination of a small molecule like water. This step-growth mechanism allows for the synthesis of various polymers, including polyamides.

In specific research, new polyamides have been synthesized by reacting 3,3'-Dimethoxy-4,4'-biphenyldiamine with different dicarboxylic acids such as glutaric acid, adipic acid, and isophthalic acid. kashanu.ac.ir These reactions are typically carried out in a solvent like N,N-dimethylformamide (DMF) with a catalyst such as pyridine. kashanu.ac.irresearchgate.net The resulting polymers feature amide linkages (-CO-NH-) in their backbone, and their properties can be tuned by the choice of the dicarboxylic acid comonomer. kashanu.ac.ir

Another example of polycondensation involves the reaction of o-dianisidine with crosslinking agents like hexachlorocyclotriphosphazene to form cyclomatrix polyphosphazene microspheres through a precipitation polymerization method, which is a form of polycondensation. researchgate.net

Table 1: Examples of Polycondensation Reactions with 3,3'-Dimethoxy-4,4'-biphenyldiamine

| Co-monomer | Solvent/Catalyst | Resulting Polymer Type | Reference |

| Glutaric Acid | DMF / Pyridine | Polyamide | kashanu.ac.ir |

| Adipic Acid | DMF / Pyridine | Polyamide | kashanu.ac.ir |

| Isophthalic Acid | DMF / Pyridine | Polyamide | kashanu.ac.ir |

| Hexachlorocyclotriphosphazene | - | Polyphosphazene | researchgate.net |

While direct chain-growth polymerization of 3,3'-Dimethoxy-4,4'-biphenyldiamine is not typical, it can be utilized as a monomer in a multi-step process that involves a chain-growth mechanism. This is achieved by first synthesizing a new monomer from the diamine that contains a polymerizable group.

A documented method involves the initial reaction of 3,3'-Dimethoxy-4,4'-biphenyldiamine with maleic anhydride (B1165640) in a solvent like DMF. kashanu.ac.ir This step forms a new compound containing a carboxylic acid group and an amide linkage, as well as a reactive carbon-carbon double bond from the maleic anhydride moiety. This new monomer is then subjected to a chain-growth polymerization using an initiator, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). kashanu.ac.ir The initiator generates free radicals, which attack the double bond, initiating a chain reaction that leads to the formation of a high molecular weight polymer. This process combines elements of condensation (in the first step) and chain-growth polymerization (in the second step) to create the final polymer structure. kashanu.ac.ir

Applications in Advanced Materials Science and Engineering

Precursor for High-Performance Polymeric Materials

The utility of a diamine like 3,3'-Dimethoxy-4,4'-biphenyldiamine as a precursor for high-performance polymers would be evaluated based on the properties it imparts to the resulting polymer chain. The methoxy (B1213986) groups (-OCH3) at the 3 and 3' positions would be of particular interest due to their potential influence on polymer solubility, thermal behavior, and optical characteristics.

Synthesis of Thermally Stable Polyimides

The synthesis of polyimides from 3,3'-Dimethoxy-4,4'-biphenyldiamine would typically involve a two-step polycondensation reaction with various aromatic dianhydrides. The resulting poly(amic acid) precursor would then be thermally or chemically cyclized to form the final polyimide.

Investigation of Molecular Architecture and Thermal Properties

The investigation into the molecular architecture would focus on how the methoxy groups affect chain packing and intermolecular interactions. The thermal properties, such as the glass transition temperature (Tg) and the decomposition temperature (Td), would be crucial indicators of the polymer's stability at elevated temperatures. These properties are typically measured using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Design Principles for High Glass Transition Temperatures

Achieving a high glass transition temperature is often a primary goal in the design of thermally stable polymers. The rigidity of the biphenyl (B1667301) unit in 3,3'-Dimethoxy-4,4'-biphenyldiamine would be expected to contribute positively to a high Tg. However, the flexibility of the methoxy side groups could potentially counteract this effect. Research would be needed to understand this structure-property relationship.

Development of Optically Transparent Polymeric Films

For applications in optoelectronics, the development of optically transparent polyimide films is essential. The color and transparency of these films are highly dependent on the electronic structure of the monomers.

Strategies for Minimizing Coloration and Enhancing Light Transmission

The presence of methoxy groups could influence the charge-transfer complexes that are often responsible for the coloration of polyimide films. Specific strategies to enhance light transmission would involve the careful selection of the dianhydride co-monomer to disrupt conjugation and reduce intermolecular electronic interactions.

Fabrication of Flexible and Mechanically Robust Polymers

The incorporation of 3,3'-Dimethoxy-4,4'-biphenyldiamine into polymer chains is a strategic approach to developing materials that are both strong and pliable. The methoxy groups introduce a degree of asymmetry and disrupt the close packing of polymer chains, which can enhance flexibility without significantly compromising mechanical strength.

Tailoring Mechanical Strength and Modulus

The mechanical properties of polymers, such as tensile strength and Young's modulus, are directly influenced by their molecular structure. Research has shown that the introduction of specific monomers can predictably alter these characteristics. For instance, studies on epoxy systems have demonstrated that the isomeric position of functional groups on the diamine curing agent can significantly affect the mechanical properties of the final crosslinked polymer. For example, an epoxy system cured with 3,3'-diaminodiphenyl sulfone (3,3'-DDS) exhibited a higher Young's modulus compared to its 4,4'-DDS counterpart. mdpi.com This is attributed to a greater cohesive energy density (CED) in the 3,3'-DDS system, indicating stronger intermolecular forces. mdpi.com

Similarly, the introduction of bulky or flexible linkages into the polymer backbone can modify mechanical properties. Aromatic polyimides and polyamides containing triphenylamine (B166846) units, for example, have been shown to form tough and flexible films with good tensile properties. researchgate.netntu.edu.tw The incorporation of such bulky groups can increase the distance between polymer chains, leading to a decrease in intermolecular forces and an increase in flexibility, while the inherent rigidity of the aromatic backbone helps maintain high strength and modulus. For example, certain poly(ester imide) copolymers have exhibited a modulus of 5.7–7.8 GPa and a tensile strength of 282–332 MPa. researchgate.net

Below is a table summarizing the mechanical properties of various polymers, illustrating the impact of monomer composition on these characteristics.

| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |

| Poly(ester imide) Copolymers | 282–332 | 5.7–7.8 | 10.2–23.3 | researchgate.net |

| Fluorinated Polyimides | 92–145 | - | - | researchgate.net |

| Polyimides with TPER | 85–105 | 2.0–3.3 | 5–18 | researchgate.net |

| PLA (XY Printing) | 55 | 2.35 | - | mdpi.com |

| PETG (XY Printing) | 37 | 1.2 | - | mdpi.com |

Enhancing Flexibility and Fracture Toughness

Flexibility and fracture toughness are critical properties for materials subjected to bending or impact. The presence of voids or stress concentrators within a material can significantly reduce its fracture toughness and make it more susceptible to failure. mdpi.com The molecular design of polymers plays a crucial role in mitigating these issues.

The introduction of flexible linkages and bulky pendant groups into the polymer backbone is a common strategy to enhance flexibility. ntu.edu.twnih.gov These structural modifications disrupt the regular packing of polymer chains, increasing the free volume and allowing for greater segmental motion, which translates to increased flexibility and reduced brittleness. For example, polyamides containing bulky triphenylamine units can be cast into transparent, tough, and flexible films. ntu.edu.tw Similarly, polyimides synthesized with specific diamines can also yield flexible and tough films. researchgate.net

The elongation at break is a key indicator of a material's flexibility. For instance, certain poly(ester imide) copolymers have shown an elongation at break ranging from 10.2% to 23.3%. researchgate.net This demonstrates that careful selection of monomers, such as those that introduce flexible ester linkages, can lead to polymers with desirable ductility.

Polymeric Membranes for Selective Gas Separation

Polymeric membranes are a cornerstone of modern gas separation technology, offering an energy-efficient alternative to traditional methods. mdpi.com The performance of these membranes is intrinsically linked to the chemical structure of the polymer. The use of 3,3'-Dimethoxy-4,4'-biphenyldiamine and structurally related monomers allows for the precise tuning of membrane properties to achieve high permeability and selectivity for specific gases.

Design Principles for Controlled Gas Transport and Selectivity

The design of effective gas separation membranes revolves around controlling the transport of different gas molecules through the polymer matrix. This is governed by two key factors: diffusivity and solubility. semanticscholar.org Diffusivity is related to the kinetic diameter of the gas molecules and the free volume within the polymer, while solubility is influenced by the condensability of the gas and the chemical affinity between the gas and the polymer. nih.gov

To enhance both permeability and selectivity, a common strategy is to introduce bulky groups into the polymer backbone. uva.es These groups increase the fractional free volume (FFV) by hindering efficient chain packing, which generally leads to higher permeability. nih.gov At the same time, if these bulky groups also restrict the segmental mobility of the polymer chains, the membrane can exhibit molecular sieving behavior, leading to higher selectivity based on the size of the gas molecules. uva.es For instance, polyimides containing hexafluoroisopropylidene groups are known to have good gas separation properties due to the bulkiness of the -C(CF3)2- unit. csic.es

The following table presents gas permeability and selectivity data for various polymer membranes, highlighting the impact of polymer structure on separation performance.

| Polymer | Gas Pair | Permeability (Barrer) | Selectivity | Reference |

| HAB-6FDA TR Polymer (450°C) | CO₂ | 410 | - | researchgate.net |

| HAB-6FDA Precursor Polyimide | CO₂ | 12 | - | researchgate.net |

| 6FDA-mDAT with 40 wt% SAPO-34 | CO₂/CH₄ | 190 (CO₂) | ~60 | matec-conferences.org |

| 6FDA-TrMPD with 20 wt% ZIF-8 | C₃H₆/C₃H₈ | 24 (C₃H₆) | ~17 | matec-conferences.org |

| BDA-P700 CMSM | O₂/N₂ | - | - | mdpi.com |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ (cmHg)⁻¹

Influence of Micropore Development and Free Volume on Permeability

The permeability of a gas through a polymeric membrane is strongly dependent on the fractional free volume (FFV) and the development of micropores within the polymer matrix. mdpi.com A higher FFV generally allows for easier passage of gas molecules, thus increasing permeability. nih.govmdpi.com

Thermally rearranged (TR) polymers are a class of materials that exhibit exceptionally high free volumes and, consequently, high gas permeabilities. researchgate.net The thermal rearrangement process creates a microporous structure with interconnected free volume elements. For example, a TR polymer derived from HAB-6FDA polyimide showed a significant increase in FFV from 15% in the precursor to 20% after rearrangement at 450°C. researchgate.net This resulted in a dramatic increase in CO₂ permeability from 12 Barrer to 410 Barrer. researchgate.net The increase in permeability in TR polymers is primarily driven by a substantial increase in gas diffusivity, although solubility also increases. researchgate.net

The development of micropores can also be influenced by the pyrolysis of polymer precursors to form carbon molecular sieve membranes (CMSMs). mdpi.com Increasing the pyrolysis temperature can lead to a more compact microporous structure, which can enhance diffusion selectivity for certain gas pairs. mdpi.com

Synthesis of Polyamides and Other Aromatic Condensation Polymers

3,3'-Dimethoxy-4,4'-biphenyldiamine serves as a key building block in the synthesis of various aromatic condensation polymers, most notably polyamides. The presence of the methoxy groups can enhance the solubility and processability of these otherwise rigid polymers.

The synthesis of aromatic polyamides typically involves the polycondensation reaction of an aromatic diamine with an aromatic dicarboxylic acid or its derivative. ntu.edu.tw The resulting polymers are known for their high thermal stability and excellent mechanical properties. nih.gov However, the strong hydrogen bonding and rigid backbones of many aromatic polyamides can lead to poor solubility, making them difficult to process. ntu.edu.tw

The incorporation of bulky, non-coplanar structures, such as those derived from diamines with pendant groups or kinked linkages, is a successful strategy to improve the solubility of aromatic polyamides. ntu.edu.tw These structural features disrupt the intermolecular hydrogen bonding and reduce the efficiency of chain packing, thereby enhancing solubility in organic solvents. For instance, polyamides containing triphenylamine units have been shown to be readily soluble in solvents like N,N-dimethylacetamide and N-methyl-2-pyrrolidone, allowing them to be solution-cast into flexible and tough films. ntu.edu.tw

Similarly, other aromatic condensation polymers, such as polyimides, can be synthesized from diamines like 3,3'-Dimethoxy-4,4'-biphenyldiamine. The synthesis of polyimides often proceeds through a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical cyclodehydration. researchgate.netcsic.es The properties of the resulting polyimides, including their solubility and thermal characteristics, can be tailored by the choice of both the diamine and the dianhydride monomers. researchgate.net

Role in Organic Electronics and Optoelectronics

3,3'-Dimethoxy-4,4'-biphenyldiamine, also known as o-dianisidine, serves as a versatile building block for the synthesis of advanced materials used in organic electronics. Its rigid biphenyl core, combined with the electron-donating methoxy groups and reactive amine functionalities, allows for the creation of polymers and small molecules with tailored electronic and physical properties. Aromatic diamines are fundamental monomers in the production of high-performance polymers, such as polyimides, which are essential in the microelectronics industry. mdpi.comsci-hub.se These materials find applications as insulating layers, flexible substrates, and passivation layers in various electronic devices. sci-hub.seresearchgate.net The specific structure of 3,3'-Dimethoxy-4,4'-biphenyldiamine makes it a candidate for incorporation into polymers designed for electronic applications where properties like thermal stability, solubility, and dielectric performance are critical. mdpi.comtitech.ac.jp

While not typically used as a primary emitter itself, the 3,3'-Dimethoxy-4,4'-biphenyldiamine scaffold is relevant to the development of materials for Organic Light-Emitting Diodes (OLEDs). The efficiency and stability of OLEDs rely heavily on the performance of various organic layers, including the emissive layer (EML), host materials, and charge transport layers. mdpi.comchemspider.com The design of these materials often involves creating complex molecules with specific functions, such as donor-acceptor (D-A) structures, to achieve desired outcomes like high quantum efficiency and specific emission colors. mdpi.com

The amine groups on the biphenyl structure can be functionalized to create more complex derivatives, such as triarylamines, which are common building blocks for both hole-transport materials and host materials in OLEDs. mdpi.commdpi.com Furthermore, aromatic diamines are precursors to polyimides, which are used as flexible substrates for OLED displays due to their excellent thermal stability and mechanical properties. researchgate.netresearchgate.net The incorporation of functional groups like methoxy substituents can influence the solubility and processing characteristics of these polyimides, which is crucial for manufacturing large-area and flexible devices. titech.ac.jp

Research into advanced OLED materials often focuses on bifunctional molecules that can act as both an emitter and a host, simplifying device architecture. mdpi.com These materials require a high glass transition temperature for morphological stability and a high photoluminescence quantum yield for efficiency. mdpi.com The rigid biphenyl core of 3,3'-Dimethoxy-4,4'-biphenyldiamine can contribute to the thermal stability of such advanced materials.

Table 1: Key Material Properties for OLED Components

| Property | Importance in OLEDs | Potential Contribution of 3,3'-Dimethoxy-4,4'-biphenyldiamine Derivatives |

| High Thermal Stability | Prevents degradation of the device during operation, ensuring longer lifetime. | The rigid biphenyl backbone can enhance the glass transition and decomposition temperatures of resulting polymers or molecules. mdpi.com |

| Appropriate Energy Levels | Enables efficient injection and transport of charges (holes and electrons) to the emissive layer. | Functionalization of the amine groups can tune the HOMO/LUMO energy levels for better alignment with other device layers. |

| High Photoluminescence Quantum Yield (PLQY) | Maximizes the conversion of excitons into light, leading to higher device efficiency. | The molecular structure can be extended and modified to create highly fluorescent or phosphorescent materials. mdpi.com |

| Good Film-Forming Properties | Crucial for fabricating uniform, defect-free thin films required for multilayer OLED stacks. | Incorporation into polymers like polyimides can yield materials with excellent processability for use as substrates or interlayers. mdpi.comresearchgate.net |

Organic photovoltaic (OPV) cells represent a promising technology for renewable energy, relying on organic materials to absorb light and generate electricity. youtube.com The performance of OPVs is determined by factors such as power conversion efficiency (PCE), which has seen significant improvements through the development of new small molecule acceptors and a better understanding of device physics. youtube.com The active layer in many high-performance OPVs is a bulk heterojunction (BHJ) blend of a donor and an acceptor material.

The development of novel donor materials is a key area of research. While polymers are common, small molecules are also extensively studied. These materials require broad absorption spectra, appropriate energy levels for efficient charge separation, and high charge carrier mobility. Derivatives of 3,3'-Dimethoxy-4,4'-biphenyldiamine could potentially be engineered to serve as donor materials or as components in more complex donor molecules. The electron-rich nature of the dimethoxy-biphenyl-diamine system makes it a suitable starting point for creating molecules with strong light absorption in the visible spectrum. The advancement of OPV technology also depends on scalable fabrication techniques, such as roll-to-roll processing, which necessitates materials with good solubility and film-forming characteristics. youtube.com

In many organic semiconductor devices, including OPVs and perovskite solar cells (PSCs), a hole transport layer (HTL) is a critical component. youtube.comelsevierpure.com The HTL facilitates the efficient extraction and transport of holes from the active layer to the anode while blocking electrons, thereby reducing charge recombination and improving device efficiency and stability. elsevierpure.com

An ideal HTL material possesses several key characteristics, as detailed in the table below. The molecular structure of 3,3'-Dimethoxy-4,4'-biphenyldiamine, particularly its amine groups, makes it a candidate for derivatization into effective hole transport materials. The amine functionalities are common features in many high-performance HTLs, such as the widely used spiro-OMeTAD. elsevierpure.com By reacting these amine groups, larger, more complex structures like triarylamines can be synthesized. These structures are known to exhibit good hole mobility. The methoxy groups can also help to fine-tune the energy levels and improve the solubility of the final HTL material, which is crucial for solution-based processing of devices. elsevierpure.com

Table 2: Essential Properties for Hole Transport Layer (HTL) Materials

| Property | Description | Relevance to 3,3'-Dimethoxy-4,4'-biphenyldiamine |

| High Hole Mobility | The ability to efficiently conduct positive charge carriers (holes). | The aromatic and amine-rich structure can be a basis for designing molecules with good orbital overlap for charge transport. |

| Suitable HOMO Level | The Highest Occupied Molecular Orbital (HOMO) energy level must align with the valence band of the active layer (e.g., perovskite) for efficient hole extraction. elsevierpure.com | The methoxy and amine groups are electron-donating and can be used to adjust the HOMO level of derivative molecules. |

| Good Film Morphology | The HTL should form a uniform, pinhole-free layer to ensure good interfacial contact and prevent short circuits. | Derivatization can improve solubility and film-forming properties for solution processing techniques. |

| Thermal Stability | The material must withstand the temperatures involved in device fabrication and operation without degrading. | The biphenyl core provides a rigid and thermally stable foundation. |

| Chemical Stability | Resistance to degradation from environmental factors like moisture and oxygen, and from interaction with adjacent layers. | The core structure is stable, and further chemical modifications can enhance robustness. |

Precursor in the Development of Functional Dyes and Pigments

3,3'-Dimethoxy-4,4'-biphenyldiamine (o-dianisidine) is a well-established intermediate in the chemical industry for the production of colorants. wikipedia.org Its bifunctional nature, with two primary amine groups, allows it to be diazotized at both ends and then coupled with various aromatic compounds to produce a wide range of disazo dyes. wikipedia.orgnih.gov These dyes are part of the largest class of commercial colorants and are used extensively in industries such as textiles, paper, and printing. nih.goviium.edu.my

The synthesis of azo dyes from 3,3'-Dimethoxy-4,4'-biphenyldiamine follows a two-step process. nih.gov First, the diamine undergoes tetrazotization, where both amine groups are converted into diazonium salts (-N₂⁺Cl⁻) by reacting with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. wikipedia.org This bis-diazonium salt is a highly reactive intermediate.

In the second step, this intermediate is subjected to a coupling reaction with one or more nucleophilic aromatic compounds, known as coupling components. nih.gov These couplers are typically phenols, naphthols, aromatic amines, or compounds with active methylene (B1212753) groups. nih.govresearchgate.net The azo group (-N=N-) that is formed acts as the primary chromophore, responsible for the color of the dye. nih.gov

The final color and properties of the dye are determined by the molecular structure of the entire conjugated system, which includes the central dimethoxy-biphenyl unit and the chosen coupling components. nih.gov The methoxy groups (-OCH₃) on the biphenyl backbone act as auxochromes, which can modify and often intensify the color. By carefully selecting the coupling components, chemists can design chromophores that absorb light at specific wavelengths, resulting in a wide spectrum of colors from yellow and orange to blue and brown. researchgate.netmdpi.com Several commercially significant dyes are derived from o-dianisidine. wikipedia.org

Table 3: Examples of Commercial Azo Dyes Derived from 3,3'-Dimethoxy-4,4'-biphenyldiamine (o-Dianisidine)

| Dye Name | Colour Index Name | Typical Color |

| Direct Blue 1 | C.I. 24410 | Blue |

| Direct Blue 15 | C.I. 24400 | Blue |

| Direct Blue 22 | C.I. 24280 | Blue |

| Direct Blue 84 | C.I. 23610 | Blue |

| Direct Blue 98 | C.I. 23155 | Blue |

| Source: wikipedia.org |

While many azo compounds are soluble dyes, some can be converted into insoluble pigments, or they can be synthesized as pigments directly. Pigments are valued for their ability to impart color to a medium, such as paint, ink, or plastic, without dissolving. The stability of these colorants is a critical factor in their application.

Pigment formulation involves preparing the colorant in a form that is easily dispersible in the application medium and that possesses high stability against flocculation (clumping), which can reduce gloss and color strength. The stability of pigments derived from precursors like 3,3'-Dimethoxy-4,4'-biphenyldiamine is influenced by their chemical structure and crystalline form (polymorphism). rsc.org For instance, the fastness properties (e.g., light fastness, wash fastness) of azo dyes and pigments are crucial for their use in textiles and coatings. researchgate.net These properties depend on factors such as the strength of the chemical bonds, the molecule's ability to dissipate energy absorbed from light, and its intermolecular interactions within the solid state. Research in this area focuses on synthesizing structures that are resistant to fading caused by UV radiation and chemical attack. The stability can be influenced by the choice of coupling components and by post-synthesis treatments. researchgate.net

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

The synthesis of POPs often involves the reaction of amine-containing monomers, such as 3,3-Dimethoxy-4,4'-biphenyldiamine, with multifunctional aldehydes or acid chlorides. kashanu.ac.irkashanu.ac.ir This leads to the formation of a robust, three-dimensional network with inherent porosity. The methoxy groups on the biphenyl backbone of o-dianisidine can influence the polymer's properties by affecting the electronic nature and steric interactions within the framework.

One area of research has focused on the synthesis of novel polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine for various applications. For instance, new polymers have been synthesized by reacting this diamine with dicarboxylic acids like glutaric acid and adipic acid. kashanu.ac.irkashanu.ac.ir While the primary focus of this particular study was on the biological activities of the resulting polymers and their nanocomposites, the synthetic methodology demonstrates the versatility of this compound as a monomer in polycondensation reactions. kashanu.ac.irkashanu.ac.ir The general approach for synthesizing these polymers is outlined in the table below.

Table 1: Synthesis of Polymers from this compound

| Reactant A | Reactant B | Solvent | Conditions | Polymer Type |

|---|---|---|---|---|

| 3,3'-Dimethoxy-4,4'-biphenyldiamine | Glutaric Acid | DMF, Pyridine | Stirring, room temp. to reflux | Polyamide |

| 3,3'-Dimethoxy-4,4'-biphenyldiamine | Adipic Acid | DMF, Pyridine | Stirring, room temp. to reflux | Polyamide |

| 3,3'-Dimethoxy-4,4'-biphenyldiamine | Isophthalic Acid | DMF, Pyridine | Stirring, room temp. to reflux | Polyamide |

This table is generated based on synthetic principles described in the literature. kashanu.ac.irkashanu.ac.ir

Application in Liquid Crystal Systems

The rigid, rod-like structure of the this compound core makes it an excellent candidate for designing thermotropic liquid crystals. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they have found widespread applications in display technologies and optical sensors. environmentaljournals.orgresearchgate.net The mesomorphic (liquid crystalline) behavior of a compound is highly dependent on its molecular geometry.

Schiff bases, formed by the condensation of primary amines with aldehydes, are a well-studied class of liquid crystalline compounds. environmentaljournals.orgmdpi.com The imine (-CH=N-) linkage they contain provides a degree of structural rigidity while allowing for the extension of the molecular core, which is conducive to the formation of liquid crystal phases. kashanu.ac.ir

Research into Schiff base derivatives of diamines has shown that these molecules can exhibit various mesophases, such as nematic and smectic phases, depending on the nature of the terminal groups attached to the core. mdpi.comresearchgate.net The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phase has an additional degree of positional order, with the molecules arranged in layers. mdpi.com

While specific studies detailing the mesomorphic properties of Schiff bases derived directly from this compound are limited in the available literature, the general principles of liquid crystal design suggest that such derivatives would exhibit interesting thermotropic behavior. The introduction of flexible alkyl or alkoxy chains at the terminal positions of a Schiff base derived from this diamine would likely lead to the formation of nematic and/or smectic phases. The transition temperatures and the type of mesophase would be influenced by the length of these terminal chains and the presence of the methoxy groups on the biphenyl core.

The following table illustrates a hypothetical series of Schiff base liquid crystals derived from this compound and various substituted benzaldehydes, along with the expected type of mesophase based on general structure-property relationships in liquid crystals.

Table 2: Potential Liquid Crystalline Properties of Schiff Bases Derived from this compound

| Aldehyde Substituent (R) | Expected Mesophase(s) | Rationale |

|---|---|---|

| -H | Nematic | The unsubstituted core provides sufficient anisotropy for a nematic phase. |

| -OCH₃ | Nematic, Smectic A | The methoxy group can enhance intermolecular interactions, potentially leading to a more ordered smectic phase. |

| -CN | Nematic, Smectic A | The polar cyano group strongly promotes the formation of smectic phases due to dipole-dipole interactions. |

| -NO₂ | Nematic, Smectic A | Similar to the cyano group, the nitro group is strongly polar and can induce smectic ordering. |

| -CₙH₂ₙ₊₁ (long chain) | Nematic, Smectic C | Long alkyl chains often lead to the formation of tilted smectic phases like smectic C. |

This table is a representation of expected properties based on established principles of liquid crystal chemistry.

Advanced Spectroscopic and Mechanistic Characterization in Research

Elucidation of Reaction Pathways and Intermediates via In-Situ Spectroscopy

The synthesis and reactions of aromatic amines like 3,3'-Dimethoxy-4,4'-biphenyldiamine can involve complex pathways with transient intermediates. In-situ spectroscopy is a powerful tool for monitoring these reactions in real-time, providing mechanistic insights without the need for isolating unstable species.

Detailed Research Findings:

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is instrumental in tracking the progress of reactions involving amines. nih.govacs.org For instance, in reactions involving CO2, FTIR can identify the formation of carbamates, carbamic acid, and bicarbonate species in real-time. nih.gov The characteristic vibrational bands of N-H, C-N, and other functional groups provide a continuous profile of the reaction, allowing for the identification of key intermediates and the determination of reaction kinetics. acs.org The N-H stretching absorptions for primary aromatic amines typically appear as two peaks in the 3400 to 3500 cm⁻¹ range. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR, particularly ¹H and ¹³C NMR, offers detailed information about the structural evolution of reactants into products. nih.gov It can detect and characterize transient species in solution, such as carbamic acids and ammonium (B1175870) carbamates, which are key intermediates in certain amine reactions. nih.gov By observing changes in chemical shifts and coupling constants over time, researchers can map out reaction pathways and understand the influence of various conditions like temperature and pressure.

These in-situ techniques are invaluable for optimizing reaction conditions, maximizing yields, and understanding the fundamental mechanisms governing the chemical transformations of 3,3'-Dimethoxy-4,4'-biphenyldiamine.

Detailed Conformational Analysis and Stereochemical Studies

The stereochemistry of biphenyl (B1667301) compounds is dominated by the phenomenon of atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. numberanalytics.compharmaguideline.com The conformational flexibility and the potential for axial chirality in 3,3'-Dimethoxy-4,4'-biphenyldiamine are critical determinants of its properties and interactions in various chemical systems.

Detailed Research Findings:

Dihedral Angle and Rotational Barrier: Biphenyl itself is not planar, with a dihedral angle of about 44.4° in the gas phase due to steric hindrance between the ortho-hydrogens. utah.edu In solution, this angle can vary. For 3,3'-Dimethoxy-4,4'-biphenyldiamine, the methoxy (B1213986) groups at the 3 and 3' positions and the amino groups at the 4 and 4' positions influence the rotational barrier around the C-C single bond. The size of the ortho substituents is a key factor in determining the energy barrier for rotation. libretexts.org

Computational Studies: Quantum chemical calculations are frequently employed to model the conformational landscape of biphenyl derivatives. utah.edunih.gov These studies can predict the most stable conformations, the dihedral angles, and the energy barriers between different conformers, complementing experimental data.

| Factor | Description | Relevance to 3,3'-Dimethoxy-4,4'-biphenyldiamine |

|---|---|---|

| Steric Hindrance | Repulsive interactions between adjacent groups on the two rings. | Influences the dihedral angle and rotational barrier. |

| Electronic Effects | Conjugation between the rings favors planarity. | A balance between steric hindrance and the desire for π-conjugation determines the final geometry. |

| Atropisomerism | Existence of isolable stereoisomers due to restricted rotation. | Possible in derivatives with sufficiently large ortho substituents. |

| Solvent Effects | The polarity of the solvent can influence conformational preferences. | Can alter the energy landscape of different conformers. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics

Advanced NMR techniques are indispensable for the detailed structural elucidation and for studying the dynamic processes in molecules like 3,3'-Dimethoxy-4,4'-biphenyldiamine.

Detailed Research Findings:

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons in the molecule. libretexts.orglibretexts.org The chemical shifts of the aromatic protons and carbons, as well as those of the methoxy groups, can confirm the basic structure of the compound. acs.org In aromatic amines, the protons on carbons adjacent to the amine group typically resonate in the 2.3-3.0 ppm range. libretexts.org

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling networks, helping to assign signals within the same phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are powerful tools for determining spatial proximity between protons. researchgate.netresearchgate.net For 3,3'-Dimethoxy-4,4'-biphenyldiamine, NOESY can provide information about the through-space interactions between the protons on the two different phenyl rings, which is crucial for determining the dihedral angle and preferred conformation in solution. researchgate.net Cross-peaks between protons on different rings would indicate a twisted conformation where these protons are in close proximity. researchgate.net

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to investigate dipolar interactions between heteronuclei (like ¹³C or ¹⁵N) and nearby protons, providing further constraints for structural and conformational analysis. acs.org

Diffusion-Ordered Spectroscopy (DOSY): DOSY experiments can be used to study self-association and interactions with other molecules by measuring the diffusion coefficients of the species in solution. researchgate.net

| Technique | Information Obtained | Application |

|---|---|---|

| COSY | J-coupling between protons | Assignment of aromatic proton signals |

| NOESY/ROESY | Through-space proton-proton interactions | Determination of conformation and dihedral angle |

| HSQC/HMBC | Correlation between proton and carbon signals | Complete assignment of ¹H and ¹³C spectra |

| DOSY | Diffusion coefficients | Study of molecular size and aggregation |

X-ray Crystallography for Molecular and Supramolecular Structures of Derivatives

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

Molecular Structure: The crystal structure of derivatives of 3,3'-Dimethoxy-4,4'-biphenyldiamine reveals precise details about its molecular geometry. For example, the crystal structure of dimethyl 4,4'-dimethoxy-biphenyl-3,3'-dicarboxylate, a related compound, shows that the benzene (B151609) rings are coplanar in the solid state due to the molecule's centrosymmetric nature. nih.gov However, in other biphenyl derivatives, significant twisting between the rings is commonly observed. nih.gov

Supramolecular Assembly: In the crystalline state, molecules of 3,3'-Dimethoxy-4,4'-biphenyldiamine and its derivatives can self-assemble into well-defined supramolecular architectures through various non-covalent interactions. nih.gov These interactions can include hydrogen bonding (involving the amine groups), C-H···O interactions, and π-π stacking between the aromatic rings. The study of these interactions is crucial for understanding the crystal packing and for the design of crystalline materials with desired properties.

Spectroelectrochemical Methods for Redox Behavior Characterization

Spectroelectrochemical methods combine the principles of electrochemistry and spectroscopy to provide detailed information about the redox properties of a molecule and the nature of the species generated upon oxidation or reduction. palmsens.comyoutube.com

Detailed Research Findings:

Future Directions and Emerging Research Frontiers

Innovations in Green and Sustainable Synthetic Methodologies

The traditional synthesis of 3,3-Dimethoxy-4,4'-biphenyldiamine often involves multi-step processes, such as the reduction of 3,3'-dinitro-4,4'-dimethoxybiphenyl. evitachem.com These methods can utilize harsh reducing agents and high temperatures, prompting a shift towards more sustainable practices. evitachem.com Future research is centered on the principles of green chemistry to minimize environmental impact.

Key areas of innovation include:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents like iron powder with catalytic systems, such as palladium on carbon, in the presence of greener hydrogen donors like hydrazine (B178648) hydrate (B1144303), is a common strategy. evitachem.com The focus is on developing more efficient, recyclable catalysts to improve atom economy and reduce waste.

Biocatalytic Routes: Exploring enzymatic or microbial reduction of the nitro-precursor offers a highly specific and environmentally benign alternative. Enzymes such as nitroreductases could perform the transformation in aqueous media under mild conditions, significantly reducing the carbon footprint of the synthesis.

Electrochemical Synthesis: The use of electrochemical methods for the reduction of the dinitro-biphenyl precursor represents a promising frontier. This approach can eliminate the need for chemical reducing agents altogether, using electrons as the "reagent" in a process that can be powered by renewable energy sources.

Solvent Selection: A critical aspect of green synthesis is the replacement of volatile and hazardous organic solvents with greener alternatives like supercritical fluids (e.g., scCO₂), ionic liquids, or water-based systems.

Exploration of Novel Derivative Architectures for Enhanced Multifunctionality

The bifunctional nature of this compound, with its two reactive amine groups, makes it an excellent building block for creating complex polymers and novel molecular structures with tailored properties. wikipedia.org Research is actively pursuing the synthesis of new derivatives to unlock enhanced or entirely new functionalities.

For instance, the incorporation of this diamine into polymer backbones has led to materials with valuable thermal and mechanical properties. Aromatic polyimides synthesized from diamines containing biphenyl (B1667301) structures exhibit high glass transition temperatures (293-361 °C) and thermal stability (up to 595 °C), making them suitable for high-performance applications. researchgate.net The introduction of bulky side groups or specific functional units onto the biphenyl core can also be used to fine-tune solubility, processability, and electronic properties for applications in electronics and photonics. researchgate.net

Another emerging area is its use in sensing applications. The peroxidase-like activity of certain nanomaterials can be harnessed to catalyze the oxidation of o-dianisidine, resulting in a color change. mdpi.com This principle has been applied to develop colorimetric biosensors, such as paper-based devices for detecting pesticides. mdpi.com Future work will likely focus on creating more complex derivatives that can act as highly selective and sensitive chromogenic or fluorogenic probes for various analytes in medical diagnostics and environmental monitoring. ontosight.aisrlchem.com

Integration into Multi-component and Hybrid Material Systems

The integration of this compound into multi-component systems is a key strategy for creating advanced materials with synergistic properties. A significant area of research is the development of inorganic-organic hybrid materials.

A notable example is the synthesis of crosslinked polyphosphazene microspheres. researchgate.netresearchgate.net In this process, this compound acts as an organic monomer that reacts with an inorganic crosslinking agent, such as hexachlorocyclotriphosphazene, via precipitation polymerization. researchgate.netresearchgate.net This method yields unique inorganic-organic hybrid structures that combine the thermal stability and flame retardancy of the phosphazene backbone with the specific functionalities imparted by the organic diamine. researchgate.net These materials are being explored for a wide range of applications, including:

Advanced coatings and adhesives

Biomedical devices and drug delivery systems

Catalysis supports

Dye adsorption for environmental remediation researchgate.net

The ability to tune the properties of these hybrid materials by modifying the ratio of the organic monomer to the inorganic crosslinker opens up possibilities for creating materials with precisely controlled mechanical strength, chemical resistance, and thermal stability. researchgate.net

Development and Application of Advanced In-Situ Characterization Techniques

To fully realize the potential of this compound in polymer and materials science, a deep understanding of the reaction kinetics and structure formation during synthesis is crucial. Advanced in-situ characterization techniques, which monitor the polymerization process in real-time, are becoming indispensable tools. youtube.com

Applying techniques like in-situ FTIR or Raman spectroscopy to the polymerization of this compound derivatives allows researchers to track the consumption of monomers and the formation of new chemical bonds as the reaction proceeds. youtube.com This provides detailed insights into the polymerization kinetics. youtube.com When synthesizing hybrid materials like the polyphosphazene microspheres, in-situ small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) can monitor the nucleation and growth of the microspheres, providing control over particle size and morphology. researchgate.net

By obtaining real-time data, scientists can better understand how reaction parameters—such as temperature, concentration, and solvent—influence the final properties of the material. This knowledge is critical for optimizing synthesis protocols and ensuring the reproducible production of materials with desired characteristics. youtube.com

Synergistic Approaches Combining Experimental and Computational Research Paradigms

The synergy between experimental synthesis and computational modeling represents a powerful paradigm for accelerating the discovery and development of new materials based on this compound. Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of molecular structures, electronic properties, and reactivity before a molecule is ever synthesized in the lab. researchgate.net

For example, DFT calculations can be used to:

Predict Molecular Geometry: Optimize the three-dimensional structure of new derivatives and compare these theoretical structures with experimental data from techniques like X-ray crystallography. researchgate.net

Analyze Frontier Molecular Orbitals: Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's electronic properties and potential for use in optoelectronic devices. researchgate.net

Simulate Reaction Mechanisms: Investigate the transition states and energy barriers of polymerization reactions, providing insights that can guide the design of more efficient synthetic routes.

Perform Molecular Docking: In the context of developing sensors or bioactive materials, computational docking studies can predict how a derivative of this compound might bind to a target protein or analyte. researchgate.net